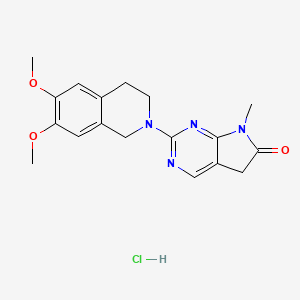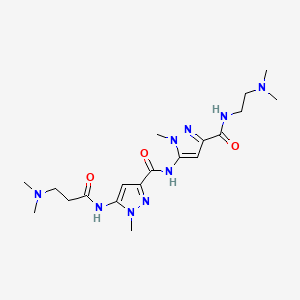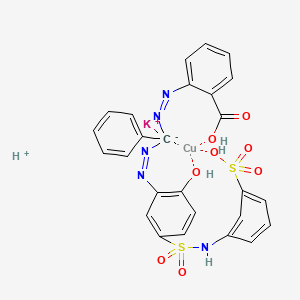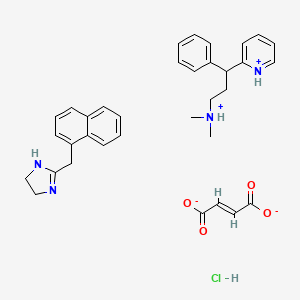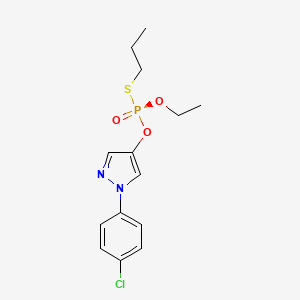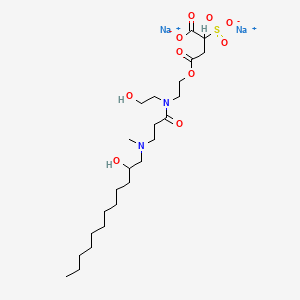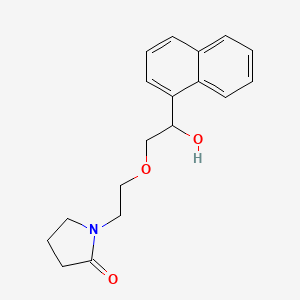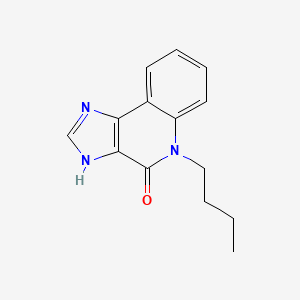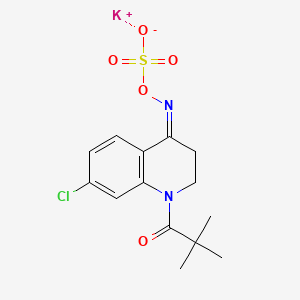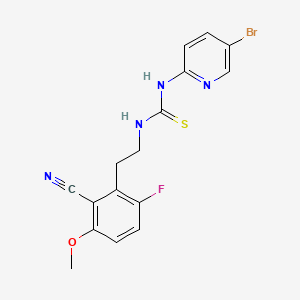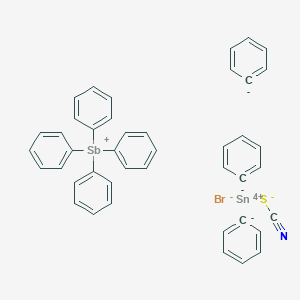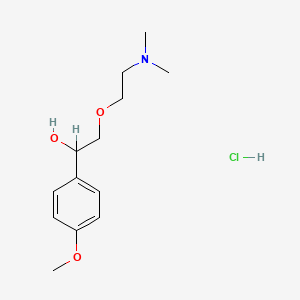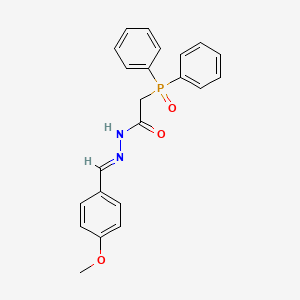
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound with the molecular formula C22H21N2O3P This compound is known for its unique structural features, which include a diphenylphosphinyl group, an acetic acid moiety, and a (4-methoxyphenyl)methylene)hydrazide segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which can be synthesized through the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst . The next step involves the formation of the hydrazide derivative by reacting the acid with hydrazine hydrate under controlled conditions. Finally, the diphenylphosphinyl group is introduced through a reaction with diphenylphosphinyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide compounds.
Scientific Research Applications
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the diphenylphosphinyl group allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide: Unique due to its combination of diphenylphosphinyl and hydrazide groups.
4-Methoxyphenylacetic acid: Lacks the diphenylphosphinyl and hydrazide groups, limiting its reactivity.
Diphenylphosphinyl chloride: Used as a reagent to introduce the diphenylphosphinyl group but lacks the hydrazide moiety.
Uniqueness
The uniqueness of this compound lies in its structural complexity, which allows for diverse chemical reactivity and potential applications in various fields. The combination of diphenylphosphinyl and hydrazide groups provides a versatile platform for further chemical modifications and functionalization.
Properties
CAS No. |
135689-20-2 |
|---|---|
Molecular Formula |
C22H21N2O3P |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N2O3P/c1-27-19-14-12-18(13-15-19)16-23-24-22(25)17-28(26,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,24,25)/b23-16+ |
InChI Key |
NFXZSQBRFNSYMJ-XQNSMLJCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


